Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), dicitrate
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Overview
Description
Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), dicitrate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple methoxy groups and isoquinoline units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), dicitrate involves multiple steps, starting with the preparation of the isoquinoline core. The key steps include:
Formation of the Isoquinoline Core: This is typically achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Propionate Ester: This involves esterification reactions where the isoquinoline derivative reacts with propionic acid or its derivatives.
Coupling with Pentamethylene Bridge: The final step involves coupling the two isoquinoline units with a pentamethylene bridge, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), dicitrate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones and aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced isoquinoline derivatives.
Substitution: Thiolated or aminated isoquinoline derivatives.
Scientific Research Applications
Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), dicitrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), dicitrate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Properties
CAS No. |
94094-43-6 |
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Molecular Formula |
C63H82N2O26 |
Molecular Weight |
1283.3 g/mol |
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C51H66N2O12.2C6H8O7/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
LARPRYCZGKKLQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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